molecular formula C17H21Cl2N3O3 B588633 Azasetron-13C,D3 Hydrochloride CAS No. 1329611-23-5

Azasetron-13C,D3 Hydrochloride

Cat. No.: B588633
CAS No.: 1329611-23-5
M. Wt: 390.284
InChI Key: DBMKBKPJYAHLQP-SPZGMPHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azasetron-13C,D3 Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Azasetron Hydrochloride, which is known for its role as a 5-HT3 receptor antagonist. This compound is particularly valuable in studies involving neurotransmission, pain, inflammation, and various neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azasetron-13C,D3 Hydrochloride involves the incorporation of carbon-13 and deuterium isotopes into the Azasetron molecule. The process typically starts with the preparation of labeled precursors, followed by a series of chemical reactions to introduce the isotopes at specific positions within the molecule. The final product is purified using chromatographic techniques to ensure high purity and isotopic enrichment .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification methods, such as high-performance liquid chromatography, are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Azasetron-13C,D3 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

Azasetron-13C,D3 Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

    Azasetron Hydrochloride: The parent compound, used for similar applications but without isotopic labeling.

    Azasetron-d3 Hydrochloride: Another isotopically labeled variant, with deuterium atoms incorporated but without carbon-13 labeling.

    6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic Acid-d3 Methyl Ester: A related compound with similar structural features and isotopic labeling.

Uniqueness: Azasetron-13C,D3 Hydrochloride is unique due to its dual isotopic labeling with both carbon-13 and deuterium. This dual labeling enhances its utility in NMR spectroscopy and other analytical techniques, providing more detailed insights into molecular structures and dynamics compared to single-labeled compounds .

Properties

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-3-oxo-4-(trideuterio(113C)methyl)-1,4-benzoxazine-8-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H/i1+1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMKBKPJYAHLQP-SPZGMPHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])N1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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